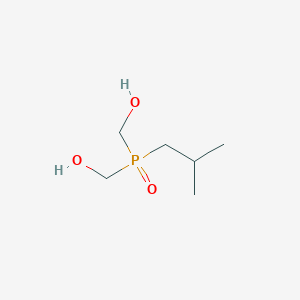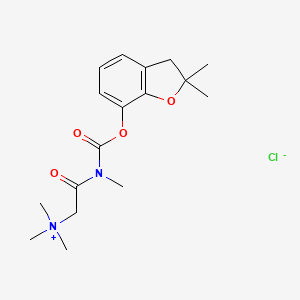
Unicarb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unicarb is a compound that has garnered significant attention in the field of glycobiology. It is primarily known for its role in glycosylation, a posttranslational modification that dynamically shapes the surface of cells. Glycans attached to proteins or lipids in a cell or tissue are studied as a whole and collectively designated as a glycome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Unicarb involves complex synthetic routes that include glycosylation reactions. These reactions are typically carried out in the presence of specific enzymes that facilitate the attachment of glycans to proteins or lipids. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structures .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are carried out in bioreactors where the conditions are meticulously controlled to optimize the yield and quality of the glycan structures. The use of advanced mass spectrometry techniques allows for the monitoring and verification of the glycan structures produced .
Analyse Chemischer Reaktionen
Types of Reactions
Unicarb undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the glycan structures, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include modified glycan structures that can be further analyzed for their biological functions. These products are often used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Unicarb has a wide range of scientific research applications, including:
Chemistry: Used in the study of glycan structures and their interactions with other molecules.
Biology: Plays a crucial role in understanding cell surface dynamics and signaling pathways.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Industry: Applied in the production of glycoproteins and other glycan-related products.
Wirkmechanismus
The mechanism of action of Unicarb involves its role in glycosylation. Glycosylation is a nontemplate-driven polymerization reaction that occurs in the endoplasmic reticulum and the Golgi apparatus. The glycans attached to proteins or lipids influence various cellular processes, including cell signaling, immune response, and protein folding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Unicarb include other glycan structures such as N-linked glycans, O-linked glycans, and glycosaminoglycans. These compounds share similar roles in glycosylation but differ in their specific structures and functions .
Uniqueness
What sets this compound apart from these similar compounds is its unique glycan structure and its specific role in certain biological processes. The detailed structural information available in databases like this compound-DB allows for precise identification and comparison of these glycan structures .
Eigenschaften
CAS-Nummer |
75096-86-5 |
|---|---|
Molekularformel |
C17H25ClN2O4 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H25N2O4.ClH/c1-17(2)10-12-8-7-9-13(15(12)23-17)22-16(21)18(3)14(20)11-19(4,5)6;/h7-9H,10-11H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PSCBFCRKGHZFKD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


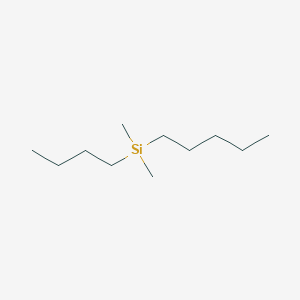
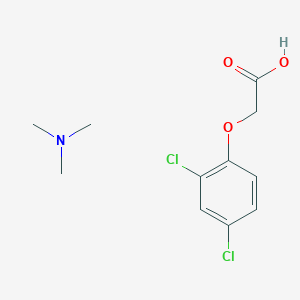
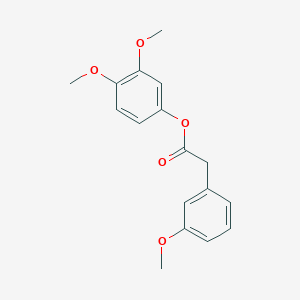
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
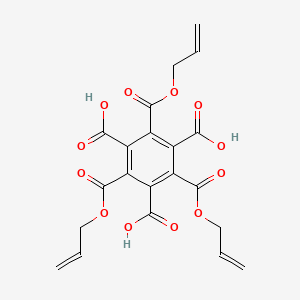
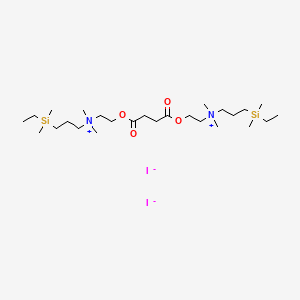
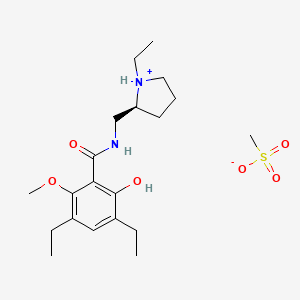
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
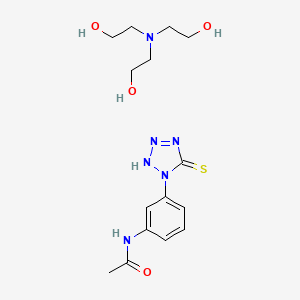
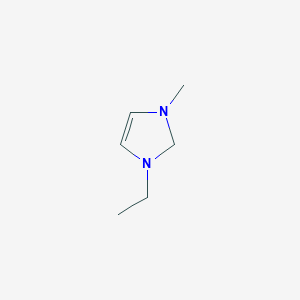
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
